(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
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Overview
Description
J-104118 is a synthetic organic compound known for its potent inhibitory activity against squalene synthase, an enzyme involved in cholesterol biosynthesis . The compound’s IUPAC name is (2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid .
Preparation Methods
The synthesis of J-104118 involves a stereoselective process. One of the efficient synthetic routes includes the reaction of 3,4-dichlorophenyl and 3-fluoro-4-phenylphenyl derivatives under specific conditions to form the desired product . The reaction conditions typically involve the use of appropriate solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
J-104118 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
J-104118 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving squalene synthase inhibitors.
Biology: The compound is studied for its effects on cholesterol biosynthesis and its potential role in regulating lipid metabolism.
Medicine: J-104118 is explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Mechanism of Action
J-104118 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of cholesterol. The compound binds to the active site of the enzyme, preventing the conversion of squalene to lanosterol, a key step in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia .
Comparison with Similar Compounds
J-104118 is unique in its potent inhibitory activity against squalene synthase compared to other similar compounds. Some similar compounds include:
BMS-188494: Another squalene synthase inhibitor with a different chemical structure.
TAK-475: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Lapaquistat acetate: Known for its cholesterol-lowering effects but with a distinct mechanism of action. J-104118 stands out due to its high potency and specificity for squalene synthase.
Properties
Molecular Formula |
C28H26Cl2FNO5 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(2S)-2-[2-[[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]amino]-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C28H26Cl2FNO5/c1-16(32-26(33)14-20(28(36)37)15-27(34)35)22(11-17-7-10-23(29)24(30)12-17)19-8-9-21(25(31)13-19)18-5-3-2-4-6-18/h2-10,12-13,16,20,22H,11,14-15H2,1H3,(H,32,33)(H,34,35)(H,36,37)/t16-,20-,22+/m0/s1 |
InChI Key |
NBRLADMQSZWKGO-XUEUYAKLSA-N |
SMILES |
CC(C(CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)CC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)C[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C(CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)CC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J-104118; J 104118; J104118. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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